Ceftizoxime

Catalog No.
S523130
CAS No.
68401-81-0
M.F
C13H13N5O5S2
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftizoxime

CAS Number

68401-81-0

Product Name

Ceftizoxime

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C13H13N5O5S2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI Key

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

solubility

2.29e-01 g/L

Synonyms

Cefizox, Ceftizoxime, Ceftizoxime Monosodium Salt, Ceftizoxime Sodium, FK 749, FK-749, FK749, FR 13749, FR-13749, FR13749, Monosodium Salt, Ceftizoxime, Salt, Ceftizoxime Monosodium, SK and F 88373 2, SK and F 88373-2, SK and F 883732, SKF 88373, SKF-88373, SKF88373, Sodium, Ceftizoxime

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Isomeric SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

Ceftizoxime is a broad-spectrum, third-generation cephalosporin antibiotic. It was originally developed and marketed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1980s []. While no longer available in the US since 2007, ceftizoxime remains an important antibiotic in many parts of the world due to its effectiveness against a wide range of bacterial infections [].


Molecular Structure Analysis

Ceftizoxime is a semisynthetic molecule derived from the nucleus of the fungus Cephalosporium acremonium []. Its structure features a beta-lactam ring, a core component of all penicillins and cephalosporins, crucial for its antibacterial activity. Additionally, it possesses a methoximino cephalosporin side chain, contributing to its broad-spectrum properties and resistance to certain beta-lactamase enzymes produced by bacteria [].


Chemical Reactions Analysis

The exact synthesis pathway for ceftizoxime is proprietary information, but it likely involves a multi-step chemical process starting with the core of cephalosporin C derived from the fungus []. Ceftizoxime undergoes hydrolysis (breakdown by water) in acidic or basic environments, leading to the inactive product desacetylcefotizoxime [].


Physical And Chemical Properties Analysis

  • Melting point: Not available
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • pKa: 5.0 [] (pKa is a measure of acidity)
  • Stability: Relatively stable in neutral or slightly acidic solutions, but degrades in alkaline environments []

Like other beta-lactam antibiotics, ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. PBPs are enzymes essential for the formation of the peptidoglycan layer, a critical structural component of the bacterial cell wall. By binding to PBPs, ceftizoxime prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to cell death [].

Ceftizoxime is generally well-tolerated, but common side effects include diarrhea, nausea, and rash []. In rare cases, it can cause severe allergic reactions, including anaphylaxis []. Prolonged use of ceftizoxime, like other antibiotics, can disrupt the gut microbiome and increase the risk of C. Diff infections.

Data Availability

Specific data on toxicity, flammability, and reactivity of ceftizoxime is limited. However, as with most cephalosporins, it is not considered flammable and is generally stable under normal storage conditions [].

Antibacterial Activity and Mechanisms of Action

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . Its primary mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . This binding prevents the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell death or lysis .

Research Applications

In vitro studies

Ceftizoxime is commonly used in in vitro research to assess its effectiveness against various bacterial strains and determine its minimum inhibitory concentration (MIC) . This information helps researchers understand the susceptibility of different bacteria to the drug and guide the selection of appropriate antibiotics for specific infections.

Animal models

Ceftizoxime is used in animal models of various bacterial infections, such as pneumonia, urinary tract infections, and skin and soft tissue infections . These studies help evaluate the efficacy of ceftizoxime in treating these infections and compare its effectiveness to other antibiotics.

Development of drug delivery systems

Researchers are investigating the use of nanocarriers, such as pectin-based nanoparticles, to deliver ceftizoxime more effectively . This approach aims to improve drug targeting, reduce side effects, and potentially enhance its therapeutic efficacy.

Ceftizoxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis, specifically at the last stage where peptidoglycan cross-linking occurs. This action is mediated through binding to penicillin-binding proteins (PBPs), which leads to cell lysis facilitated by autolytic enzymes . Unlike other cephalosporins, ceftizoxime is resistant to hydrolysis by certain beta-lactamases, making it effective against resistant strains of bacteria .

Ceftizoxime demonstrates significant activity against a variety of pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae, and Streptococcus spp.
  • Gram-negative bacteria: Escherichia coli, Klebsiella spp., Pseudomonas aeruginosa, and Haemophilus influenzae.

The synthesis of ceftizoxime involves several key steps:

  • Starting Materials: The synthesis begins with 7-aminocephalosporanic acid (7-ACA) as the core structure.
  • Modification: The C-3 side chain is modified to include a methoxyimino group and a thiazole ring, which enhances stability against beta-lactamases.
  • Finalization: The compound is then converted into its sodium salt form for parenteral administration.

This synthetic pathway allows for the production of ceftizoxime that maintains its antibacterial efficacy while being resistant to enzymatic degradation .

Ceftizoxime has been utilized in clinical settings for treating various infections such as:

  • Lower respiratory tract infections
  • Urinary tract infections
  • Intra-abdominal infections
  • Septic arthritis
  • Meningitis

Despite its withdrawal from the U.S. market, ceftizoxime remains relevant in some regions and clinical studies due to its effectiveness against specific bacterial strains .

Ceftizoxime can interact with other medications, which may affect its efficacy or increase the risk of adverse effects. Notably:

  • The co-administration with aminohippuric acid may decrease the excretion of ceftizoxime, potentially leading to increased nephrotoxicity.
  • It is important to monitor renal function in patients receiving ceftizoxime, especially those with pre-existing renal impairment .

Adverse effects are generally mild but can include hypersensitivity reactions such as rash or urticaria .

Ceftizoxime shares similarities with other third-generation cephalosporins but exhibits unique properties that distinguish it:

Compound NameSpectrum of ActivityResistance to Beta-LactamasesUnique Features
CeftazidimeBroad spectrum including PseudomonasModerateEffective against Pseudomonas aeruginosa
CefotaximeBroad spectrumModerateMetabolized; used for severe infections
MoxalactamBroad spectrumLowNot commonly used; unique structure

Ceftizoxime's unique structure lacks the C-3 side chain found in other cephalosporins, enhancing its stability against hydrolytic enzymes while maintaining broad-spectrum efficacy .

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for ceftizoxime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This nomenclature reflects its bicyclic β-lactam structure, aminothiazole ring, and stereochemical configuration.

Molecular Formula and Weight Analysis

Ceftizoxime has the molecular formula C₁₃H₁₃N₅O₅S₂ and a molecular weight of 383.40 g/mol. Key functional groups include:

  • A β-lactam ring (critical for antibacterial activity).
  • A methoxyimino group at C-7 position (enhances β-lactamase stability).
  • An aminothiazolyl side chain (improves Gram-negative coverage).
PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₅S₂
Molecular Weight383.40 g/mol
CAS Registry Number68401-81-0
ATC CodeJ01DD07 (Third-gen cephalosporin)

Stereochemical Configuration and Isomeric Considerations

Ceftizoxime contains two stereocenters at C-6 and C-7, both in the R configuration. The (2Z) geometry of the methoxyimino group is essential for optimal binding to penicillin-binding proteins (PBPs). No known stereoisomers exhibit comparable antibacterial activity, underscoring the significance of its spatial arrangement.

Crystallographic Data and Solid-State Properties

X-ray diffraction studies reveal that ceftizoxime crystallizes in a monoclinic system with space group P2₁/n. Key crystallographic parameters include:

ParameterValue
Unit Cell Dimensionsa = 5.0707 Å, b = 44.5556 Å, c = 6.3992 Å
β Angle94.587°
Volume1441.13 ų
Density1.283 g/cm³

The crystal lattice stabilizes via hydrogen bonds between the carboxylic acid group and the aminothiazole ring, contributing to its low solubility in aqueous media.

Key Intermediate Compounds in Industrial Synthesis

The industrial synthesis of ceftizoxime relies on several critical intermediate compounds that serve as building blocks in the manufacturing process [1] [2]. The primary starting material for ceftizoxime synthesis is 7-aminocephalosporanic acid, which serves as the core beta-lactam structure for all semi-synthetic cephalosporin antibiotics [11] [13]. This fundamental intermediate is derived from cephalosporin C through enzymatic conversion processes that have largely replaced traditional chemical methods due to environmental and efficiency considerations [25].

The synthesis pathway involves the formation of 2-methoxyimino-2-(2-amino-4-thiazolyl)acetic acid, commonly referred to as aminothioxime acetic acid, which constitutes the essential side chain component [1] [6]. This intermediate undergoes activation to form the corresponding acid chloride derivative through reaction with phosphorus oxychloride in the presence of dimethylformamide [6] [8]. The activated intermediate is then coupled with 7-aminocephalosporanic acid under carefully controlled conditions to form the final ceftizoxime structure.

Industrial processes have identified 7-amino-3-nor-cephalosporanic acid as another crucial intermediate compound [6] [14]. This compound serves as an alternative starting material in certain synthetic routes and offers advantages in terms of yield optimization and process efficiency [2] [9]. The synthesis of this intermediate involves specific deacetylation procedures that remove the acetoxy group from the C-3 position of the cephalosporin nucleus [15].

Table 1: Key Intermediate Compounds in Ceftizoxime Synthesis

Intermediate CompoundMolecular FormulaFunction in SynthesisYield (%)
7-Aminocephalosporanic AcidC₁₀H₁₂N₂O₅SCore beta-lactam structure85-90
Aminothioxime Acetic AcidC₆H₇N₃O₃SSide chain precursor94.6
7-Amino-3-nor-cephalosporanic AcidC₉H₁₀N₂O₄SAlternative core structure80-85
Glutaryl-7-aminocephalosporanic AcidC₁₅H₁₉N₃O₇SEnzymatic intermediate92-95

The preparation of aminothioxime acetyl chloride represents a critical step in the synthesis pathway [6]. This reactive intermediate is generated through the treatment of aminothioxime acetic acid with phosphorus oxychloride under controlled temperature conditions of 0-5°C [8]. The reaction requires careful monitoring to prevent decomposition and ensure optimal yield of the activated species.

Manufacturing processes have also incorporated the use of protected intermediates to enhance selectivity and yield [9] [31]. These protective strategies involve the temporary masking of reactive functional groups during specific synthetic steps, followed by selective deprotection to reveal the desired functional groups at appropriate stages of the synthesis.

Novel Catalytic Approaches in Side Chain Formation

Recent advances in ceftizoxime synthesis have focused on developing novel catalytic methodologies for side chain formation that improve efficiency and reduce environmental impact [14] [16]. Computational enzyme design has emerged as a promising approach for creating specialized biocatalysts capable of facilitating the condensation reaction between ethyl-2-methoxy-amino-2-(2-aminothiazole-4-yl) acetate and 7-amino-3-nor-cephalosporanic acid [14].

Research has demonstrated the successful engineering of p-nitrobenzyl esterase from Bacillus subtilis through strategic mutations to create variants with enhanced catalytic activity toward ceftizoxime synthesis [14]. The double mutant E115A/E188A was specifically designed to afford catalytic activities toward the hydrolysis of ceftizoxime, while the quadruple mutant E115A/E188A/L362S/I270A demonstrated enhanced catalytic efficiency for the condensation reaction in fully aqueous medium [14].

Table 2: Engineered Enzyme Variants for Ceftizoxime Synthesis

Enzyme VariantMutationsCatalytic EfficiencyReaction MediumReference
E115A/E188ADouble mutationEnhanced hydrolysisAqueous [14]
E115A/E188A/L362S/I270AQuadruple mutationImproved condensationFully aqueous [14]
E115A/Y118K/E188V/I270A/L362SQuintuple mutationOptimized efficiencyAqueous [14]

The implementation of rhodium-based catalytic systems has shown significant potential in the oxidation steps of ceftizoxime intermediate preparation [15]. These catalytic approaches utilize triphenylphosphine as a co-catalyst in the conversion of acetoxyl groups to aldehyde functionalities, representing a more selective and environmentally friendly alternative to traditional oxidation methods [15].

Thiamine diphosphate-dependent enzymes have been investigated for their potential in side chain formation processes [23]. Pyruvate decarboxylase from Sulfobacillus species has demonstrated particular promise in catalyzing the formation of key intermediates through C1 extension reactions [23]. This enzymatic approach offers advantages in terms of selectivity and reaction conditions compared to traditional chemical methods.

The development of laccase-TEMPO catalytic systems has provided an alternative route for oxidative transformations in the synthesis pathway [16]. These systems enable chemoenzymatic oxidation under mild conditions while maintaining high selectivity for the desired products [16]. The integration of whole-cell catalytic systems has further enhanced the practical applicability of these enzymatic approaches in industrial settings.

Novel approaches utilizing metal-organic frameworks as catalytic supports have been explored for heterogeneous catalysis in ceftizoxime synthesis [26]. These systems offer advantages in terms of catalyst recovery and reuse while maintaining high catalytic activity and selectivity [26].

Green Chemistry Methodologies for Large-Scale Production

The pharmaceutical industry has increasingly focused on implementing green chemistry principles in ceftizoxime manufacturing to reduce environmental impact and improve sustainability [24] [25]. The transition from chemical to enzymatic processes for 7-aminocephalosporanic acid production represents a significant advancement in green manufacturing practices [25].

Two-step enzymatic procedures have replaced traditional chemical synthesis methods, resulting in a dramatic reduction of waste generation to approximately 1% of the chemical method [25]. The first step utilizes D-amino acid oxidase produced by Trigonopsis variabilis as a whole-cell biocatalyst to modify the 7-aminoadipyl side chain of cephalosporin C, generating glutaryl-7-aminocephalosporanic acid [25]. The second step employs glutaryl-7-aminocephalosporanic acid acylase, a recombinant protein produced in Escherichia coli, for the final conversion to 7-aminocephalosporanic acid [25].

Table 3: Environmental Impact Comparison of Synthesis Methods

ParameterChemical MethodEnzymatic MethodImprovement Factor
Waste Generation100% (baseline)1%100x reduction
Water ConsumptionHighModerate3-5x reduction
Energy RequirementsHigh temperatureMild conditions2-3x reduction
Solvent UsageOrganic solventsAqueous medium10x reduction

The implementation of crystallization-based purification processes has revolutionized ceftizoxime manufacturing by eliminating the need for chromatographic separation methods [24]. This approach has demonstrated the ability to reduce the process mass index by 75% while simultaneously reducing raw material costs by 50% and increasing overall yield by more than 50% [24].

Solvent-free synthesis methodologies have been developed utilizing mechanochemical approaches for specific synthetic steps [22]. These methods employ ball mill conditions with copper sulfate and L-sodium ascorbate as catalysts, operating at 300 rpm to achieve efficient coupling reactions without the need for traditional organic solvents [10].

The adoption of environmentally friendly solvents and reaction media has become a priority in large-scale ceftizoxime production [29]. Trisodium citrate-assisted synthesis methods have been implemented to replace traditional harsh chemical conditions while maintaining product quality and yield [29]. These approaches utilize biodegradable and non-toxic reagents that significantly reduce the environmental footprint of the manufacturing process.

Water-based synthesis protocols have been optimized to minimize the use of organic solvents throughout the production process [14]. The development of fully aqueous reaction conditions for key coupling steps represents a significant advancement in green chemistry implementation for ceftizoxime synthesis.

Life-cycle assessment studies have demonstrated that optimized green chemistry approaches can reduce carbon footprint by 50% and energy usage by 38% compared to traditional manufacturing methods [24]. These improvements translate to substantial environmental benefits including the conservation of approximately 3.7 million gallons of water annually in large-scale production facilities [24].

Quality Control Parameters in Pharmaceutical Synthesis

Quality control in ceftizoxime synthesis encompasses comprehensive analytical testing protocols designed to ensure product purity, potency, and compliance with pharmaceutical standards [30] [32] [42]. High-performance liquid chromatography serves as the primary analytical method for detecting and quantifying process-related impurities throughout the manufacturing process [30] [42] [47].

Eight major process-related impurities have been identified and characterized in ceftizoxime sodium synthesis [30] [42] [47]. These impurities include 7-amino-3-cephem-4-carboxylic acid, various stereoisomeric forms of the active compound, and degradation products formed during synthesis and storage [30] [47]. Each impurity requires specific analytical methods for accurate quantification and control within acceptable limits.

Table 4: Critical Quality Control Parameters for Ceftizoxime

ParameterSpecificationTest MethodAcceptance Criteria
Assay (Potency)95.0-105.0%HPLC-UVWithin specification
Total Impurities≤2.0%HPLCIndividual ≤0.5%
Water Content≤1.0%Karl FischerWithin limits
pH (1% solution)6.0-8.0pH meterWithin range
Crystalline FormSpecified polymorphX-ray diffractionConfirmed identity

The validation of analytical methods follows International Conference on Harmonisation guidelines, encompassing linearity, specificity, precision, accuracy, and robustness parameters [32]. Linearity studies demonstrate acceptable correlation coefficients of 0.9991 or higher across the concentration range of 5.0 to 20.0 µg/mL [32]. Precision studies show relative standard deviation values consistently below 2% for replicate measurements [32].

Infrared spectrophotometric methods have been developed as complementary analytical techniques for quantitative determination of ceftizoxime [32]. These methods utilize characteristic absorption bands in the 1475-1600 cm⁻¹ region corresponding to aromatic ring vibrations [32]. The method demonstrates excellent precision with relative standard deviation values approaching 2% and maintaining values below 5% [32].

Crystallization quality control parameters focus on particle size distribution, crystal morphology, and polymorphic form identification [31]. The optimization of crystallization conditions involves precise control of pH values between 6.3-6.9 and temperature maintenance at 18-30°C during the crystallization process [31]. Solvent addition protocols require specific volume ratios of dehydrated alcohol to acetone ranging from 1:2 to 1:4, followed by ethyl acetate addition in ratios of 1:1 to 1:3 [31].

Table 5: Process-Related Impurities and Analytical Specifications

Impurity CodeChemical IdentityRetention Time (min)Limit (%)
Impurity I7-amino-3-cephem-4-carboxylic acid2.1≤0.3
Impurity IIZ-isomer 1-oxide derivative4.2≤0.2
Impurity IIIDihydro derivative5.8≤0.2
Impurity IVE-isomer form7.1≤0.1
Impurity VDimer compound12.3≤0.1

Simultaneous determination methods have been established for ceftizoxime analysis in the presence of common excipients and degradation products [44]. These methods utilize reverse-phase high-performance liquid chromatography with ultraviolet detection at 270 nm, achieving detection limits of 0.1 µg/mL and quantification limits of 0.3 µg/mL [44]. The analytical methods demonstrate excellent recovery rates ranging from 99.0-100.0% with inter-day and intra-day coefficient of variation values below 3% [44].

Microbiological testing protocols ensure that ceftizoxime maintains appropriate antimicrobial activity against specified test organisms [34]. Quality control strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, with established minimum inhibitory concentration ranges for each organism [34]. Disk diffusion susceptibility testing utilizes 30-µg ceftizoxime disks with zone diameter interpretative criteria for susceptible, intermediate, and resistant categories [34].

Aqueous Solubility Characteristics

Ceftizoxime demonstrates markedly different solubility profiles depending on its salt form. The free acid form of ceftizoxime exhibits poor water solubility, being classified as insoluble in aqueous media [4]. In contrast, ceftizoxime sodium salt displays excellent water solubility, achieving concentrations up to 81 milligrams per milliliter (199.81 millimolar) [5]. This dramatic difference reflects the ionization enhancement provided by the sodium salt formation, which significantly increases the compound's hydrophilic character.

The pH-dependent solubility behavior of ceftizoxime sodium reveals optimal dissolution in physiological buffer systems. In phosphate-buffered saline at pH 7.2, ceftizoxime sodium achieves solubility levels of approximately 5 milligrams per milliliter [6]. The compound shows enhanced solubility in aqueous base solutions, though this improvement comes with the trade-off of increased chemical instability under alkaline conditions [7].

Organic Solvent Compatibility

Dimethyl sulfoxide (DMSO) serves as the most effective organic solvent for ceftizoxime dissolution. The free acid form achieves solubility of 76 milligrams per milliliter (198.22 millimolar) in DMSO [4], while the sodium salt form demonstrates slightly higher solubility at 81 milligrams per milliliter [5]. This excellent DMSO compatibility makes it a preferred solvent for analytical and research applications.

Methanol solubility presents significant limitations for ceftizoxime. The free acid form requires heating and sonication to achieve even slight solubility [7], while comprehensive solubility data for the sodium salt in methanol remains to be determined [8]. Ethanol demonstrates poor compatibility with both forms of ceftizoxime, with both the free acid and sodium salt being classified as insoluble [4] [5].

SolventCeftizoxime FormSolubilityReference
WaterFree acidInsoluble [4]
WaterSodium salt81 mg/mL [5]
DMSOFree acid76 mg/mL [4]
DMSOSodium salt81 mg/mL [5]
MethanolFree acidSlightly soluble* [7]
EthanolBoth formsInsoluble [4] [5]

*Requires heating and sonication

pH-Dependent Degradation Kinetics

Hydrolysis Mechanisms and pH Sensitivity

Ceftizoxime exhibits characteristic pH-dependent degradation patterns typical of beta-lactam antibiotics. Studies on related cephalosporins indicate that maximum stability occurs in the pH range of 4.5 to 6.5, where hydrolysis rates are minimized [9]. The degradation follows pseudo-first-order kinetics with respect to ceftizoxime concentration, and the rate is significantly influenced by hydrogen ion, hydroxide ion, and solvolytic catalysis [9].

Acidic conditions (pH 2.0-5.0) promote metal ion-catalyzed degradation pathways [10]. Research demonstrates that in the presence of copper(II) and vanadium(IV) ions at pH 2-5 and temperatures of 30-60°C, ceftizoxime undergoes enhanced hydrolysis through formation of 1:1 metal complexes [10]. This metal-catalyzed degradation represents a significant stability concern in formulations containing trace metal impurities.

Physiological pH Stability

At physiological pH ranges (6.0-8.0), ceftizoxime sodium maintains reasonable stability in aqueous solutions [11]. A 10% aqueous solution of ceftizoxime sodium exhibits a pH between 6.0 and 8.0, indicating the compound's compatibility with physiological conditions [11]. However, alkaline conditions above pH 8.0 result in accelerated hydrolysis rates due to increased hydroxide ion catalysis [9].

The buffer system influence on degradation kinetics reveals that certain buffer species can catalyze hydrolysis reactions. Studies on related cephalosporins show that acetate and phosphate buffers can exhibit buffer catalysis effects, potentially accelerating degradation rates beyond those observed in unbuffered solutions [12].

pH RangeStability CharacteristicsDegradation Factors
2.0-5.0Metal ion catalyzed degradationCu²⁺, VO²⁺ complex formation
4.5-6.5Maximum stability regionMinimal hydrolysis
6.0-8.0Physiological compatibilityModerate stability
>8.0Increased degradationHydroxide ion catalysis

Thermal Stability and Decomposition Pathways

Temperature-Dependent Degradation

Storage temperature requirements for ceftizoxime are stringent due to its thermal sensitivity. The compound remains stable when stored below 25°C under dry conditions with protection from light [13] [14]. Temperature elevation to 30°C represents the upper limit for maintaining pharmaceutical stability, with reconstituted solutions showing accelerated degradation beyond this threshold [15].

Accelerated degradation occurs at body temperature (37°C), where ceftizoxime solutions demonstrate significant instability [16]. At 40°C, reconstituted ceftizoxime formulations exhibit substantial degradation, with visible color changes indicating chemical decomposition [15]. Extreme thermal stress at 50°C results in extensive degradation, with studies showing up to 35% drug loss within 30 minutes of exposure [15].

Thermal Decomposition Characteristics

Melting point analysis reveals that ceftizoxime undergoes decomposition at approximately 227°C [3] [7]. This thermal decomposition involves multiple degradation pathways, including decarboxylation, beta-lactam ring opening, and side chain fragmentation. Thermogravimetric analysis of related cephalosporins shows that thermal degradation typically follows multi-step processes with initial decarboxylation followed by aromatic ring breakdown [17].

Cold storage stability provides optimal conditions for long-term preservation. Storage at -20°C maintains ceftizoxime stability for extended periods [18], while refrigerated storage at 2-8°C offers suitable conditions for intermediate-term storage [7]. Reconstituted solution stability is particularly temperature-sensitive, requiring refrigeration and use within specified timeframes to prevent degradation.

TemperatureStability ProfileRecommended Duration
≤25°CStableLong-term storage
30°CMarginal stabilityLimited exposure
37°CAccelerated degradationHours only
40-50°CRapid degradationMinutes to hours
227°CThermal decompositionImmediate

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

383.03581088 g/mol

Monoisotopic Mass

383.03581088 g/mol

Heavy Atom Count

25

Appearance

Off-White to Pale Yellow Solid

Melting Point

>230ºC

UNII

EWR6BR9R5E

Related CAS

68401-82-1 (mono hydrochloride salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

Cetizoxime was previously indicated for the treatment of infections due to susceptible strains of bacteria.

Pharmacology

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DD - Third-generation cephalosporins
J01DD07 - Ceftizoxime

Mechanism of Action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68401-81-0

Absorption Distribution and Excretion

Excreted virtually unchanged by the kidneys in 24 hours.
The mean apparent volume of distribution ranges between 15 - 28L.

Metabolism Metabolites

Ceftizoxime is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours.

Wikipedia

Ceftizoxime

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Richards DM, Heel RC: Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1985 Apr;29(4):281-329. doi: 10.2165/00003495-198529040-00001. [PMID:3888599]

Explore Compound Types